molecular formula C12H10N2O B15312902 (2E)-3-[4-(1H-Pyrazol-1-yl)phenyl]-2-propenal

(2E)-3-[4-(1H-Pyrazol-1-yl)phenyl]-2-propenal

Cat. No.: B15312902
M. Wt: 198.22 g/mol
InChI Key: AJHOJOQLIMXSQW-HNQUOIGGSA-N
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Description

3-(4-(1H-Pyrazol-1-yl)phenyl)acrylaldehyde is an organic compound that features a pyrazole ring attached to a phenyl group, which is further connected to an acrylaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(1H-Pyrazol-1-yl)phenyl)acrylaldehyde typically involves the reaction of 4-(1H-pyrazol-1-yl)benzaldehyde with an appropriate acrylating agent under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the aldehyde, followed by the addition of the acrylating agent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(4-(1H-Pyrazol-1-yl)phenyl)acrylaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-(1H-Pyrazol-1-yl)phenyl)acrylaldehyde in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to cytotoxic effects in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    3-(1-Phenyl-1H-pyrazol-4-yl)acrylaldehyde: Similar structure but with different substitution patterns on the pyrazole ring.

    4-(1H-Pyrazol-1-yl)benzaldehyde: Lacks the acrylaldehyde moiety.

    1-Phenyl-3-(4-pyridyl)-2-propen-1-one: Contains a pyridine ring instead of a pyrazole ring

Uniqueness

3-(4-(1H-Pyrazol-1-yl)phenyl)acrylaldehyde is unique due to its combination of a pyrazole ring and an acrylaldehyde moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

(2E)-3-[4-(1H-Pyrazol-1-yl)phenyl]-2-propenal is an organic compound characterized by a propenal structure with a pyrazole moiety. Its molecular formula is C12_{12}H11_{11}N3_{3}O, and it has a molecular weight of 198.22 g/mol. The unique structural features of this compound, particularly the E configuration of the double bond and the presence of the pyrazole ring, suggest potential biological activities that are being explored in various research studies.

Chemical Structure and Synthesis

The compound can be synthesized through various methods, including palladium-catalyzed reactions. The specific synthesis method may influence its biological activity, as different synthetic routes can yield varying degrees of purity and structural integrity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Some studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. It has shown effectiveness against both bacterial and fungal strains, indicating its potential as an antimicrobial agent.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, and this compound may contribute to reducing inflammation in various biological contexts.

Anticancer Potential

Research has suggested that compounds with similar structures to this compound exhibit anticancer properties. Specifically, some pyrazole derivatives have been found to inhibit the proliferation of cancer cell lines, particularly in prostate cancer models . The mechanism often involves antagonism of androgen receptors, which is crucial in certain cancer pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, providing insights into their mechanisms and potential applications:

  • Antimicrobial Efficacy : A study evaluated various pyrazole compounds against Candida species, revealing that certain derivatives had significant growth inhibition at low concentrations. This indicates a promising avenue for developing antifungal agents based on the pyrazole structure .
  • Anti-inflammatory Effects : Research into related compounds has shown that they can inhibit pro-inflammatory cytokines, suggesting that this compound may similarly modulate inflammatory responses through similar pathways.
  • Anticancer Activity : In vitro studies on related pyrazole compounds demonstrated their ability to inhibit cell proliferation in prostate cancer lines. The effectiveness was attributed to their interaction with androgen receptors, leading to reduced cell viability .

Comparative Analysis of Related Compounds

A comparative analysis of structurally similar compounds can provide further insights into the biological activity of this compound:

Compound NameStructureKey Features
3-(4-Methylphenyl)-1H-pyrazolStructureContains a methyl group; studied for anti-inflammatory properties
3-(5-Methylpyrazol-3-yl)phenolStructureExhibits diverse biological activities; includes a hydroxyl group
3-(4-Pyridyl)-1H-pyrazolStructureKnown for antimicrobial activity

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

(E)-3-(4-pyrazol-1-ylphenyl)prop-2-enal

InChI

InChI=1S/C12H10N2O/c15-10-1-3-11-4-6-12(7-5-11)14-9-2-8-13-14/h1-10H/b3-1+

InChI Key

AJHOJOQLIMXSQW-HNQUOIGGSA-N

Isomeric SMILES

C1=CN(N=C1)C2=CC=C(C=C2)/C=C/C=O

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C=CC=O

Origin of Product

United States

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